

Structural Elucidation of Methyl 3-methyl-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-methyl-1H-pyrrole-2-carboxylate

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This guide provides a comprehensive overview of the structural elucidation of **Methyl 3-methyl-1H-pyrrole-2-carboxylate**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The structural confirmation is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document details the interpretation of the spectral data and provides standardized experimental protocols for these analytical methods.

Molecular Structure and Properties

Methyl 3-methyl-1H-pyrrole-2-carboxylate possesses a pyrrole ring, which is a five-membered aromatic heterocycle containing a nitrogen atom. The structure is substituted with a methyl group at the 3-position and a methyl carboxylate group at the 2-position.

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
IUPAC Name	Methyl 3-methyl-1H-pyrrole-2-carboxylate
CAS Number	40611-69-6

Spectroscopic Data Analysis

The structural assignment of **Methyl 3-methyl-1H-pyrrole-2-carboxylate** is based on the collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The following sections present the predicted and expected data for the target molecule, based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for **Methyl 3-methyl-1H-pyrrole-2-carboxylate** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.0 - 9.5	Broad Singlet	1H	N-H (Pyrrole)
~6.7 - 6.9	Doublet	1H	H-5 (Pyrrole)
~6.0 - 6.2	Doublet	1H	H-4 (Pyrrole)
~3.8	Singlet	3H	O-CH ₃ (Ester)
~2.3	Singlet	3H	C-CH ₃ (Pyrrole)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for **Methyl 3-methyl-1H-pyrrole-2-carboxylate** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~162	C=O (Ester)
~128	C-5 (Pyrrole)
~125	C-2 (Pyrrole)
~118	C-3 (Pyrrole)
~108	C-4 (Pyrrole)
~51	O-CH ₃ (Ester)
~12	C-CH ₃ (Pyrrole)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **Methyl 3-methyl-1H-pyrrole-2-carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2950	Medium	C-H Stretch (Aliphatic)
~1680	Strong	C=O Stretch (Ester)
~1550	Medium	C=C Stretch (Pyrrole ring)
~1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **Methyl 3-methyl-1H-pyrrole-2-carboxylate**

m/z	Interpretation
139	$[M]^+$ (Molecular Ion)
108	$[M - OCH_3]^+$
80	$[M - COOCH_3]^+$

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the structural elucidation of **Methyl 3-methyl-1H-pyrrole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) salt plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
- Background Spectrum: Record a background spectrum of the clean KBr plate.

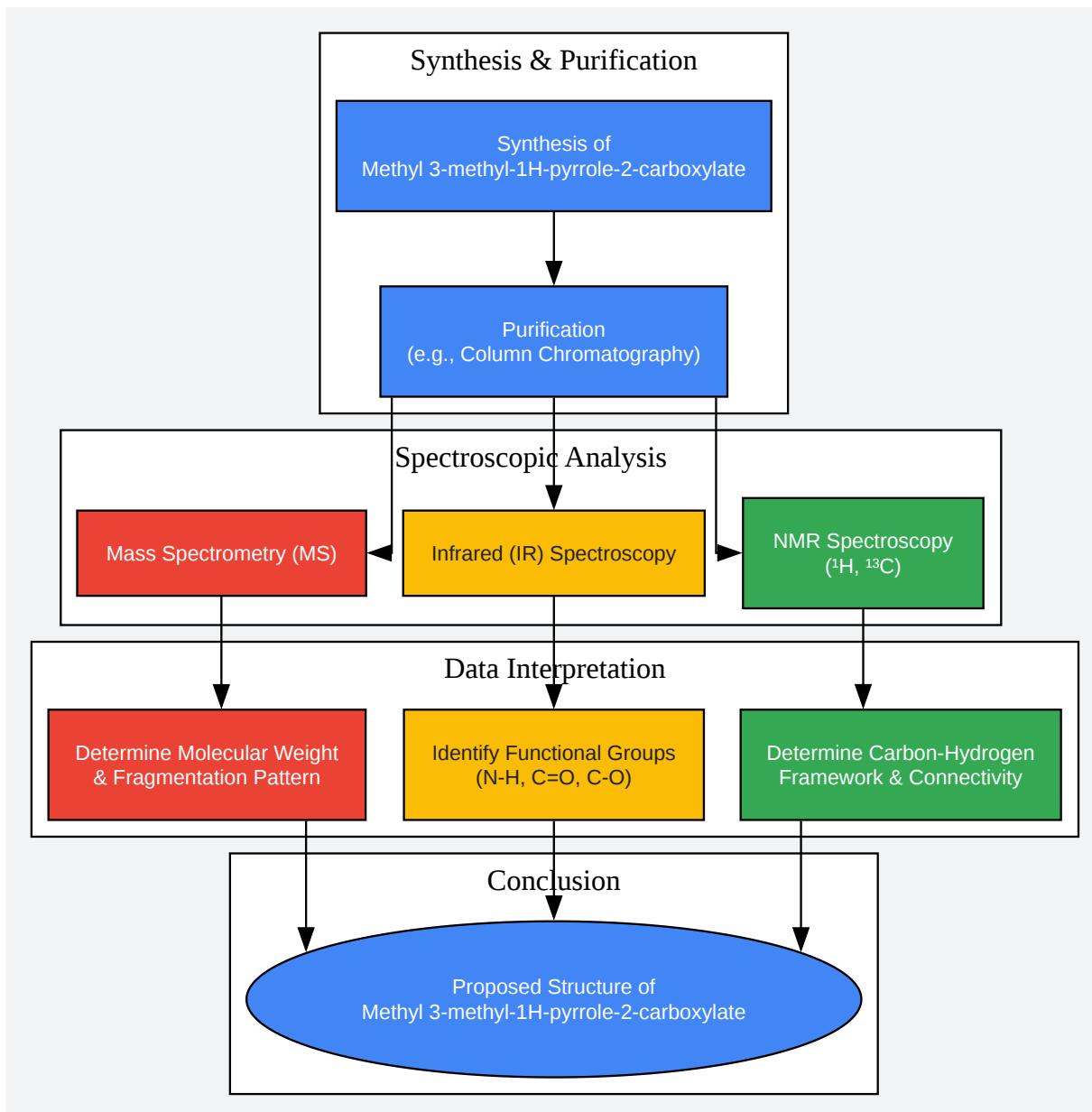
- Sample Spectrum: Place the KBr plate with the sample film in the spectrometer and record the sample spectrum.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Ionization: Ionize the sample molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

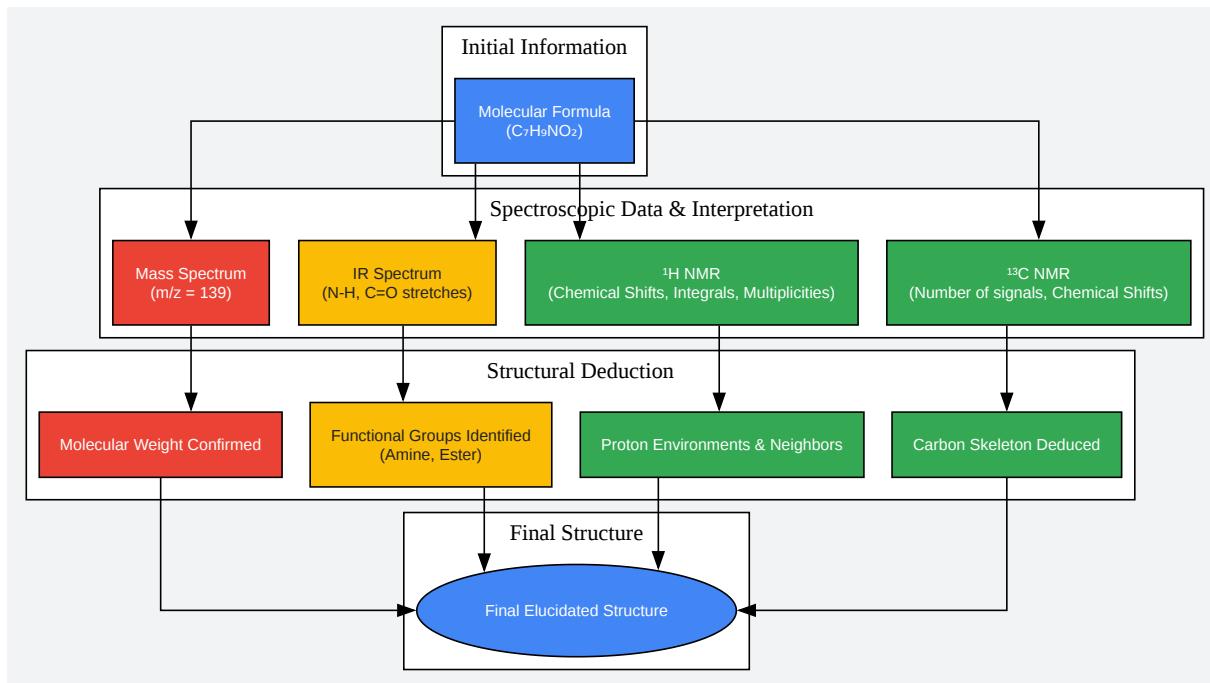
Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and key analytical correlations.



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Caption: A logical workflow for the structural elucidation of an organic compound.

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Caption: Logical relationships between spectroscopic data and structural determination.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com